molecular formula C10H8O7 B13971730 2-(Carboxymethoxy)isophthalic Acid

2-(Carboxymethoxy)isophthalic Acid

Cat. No.: B13971730
M. Wt: 240.17 g/mol
InChI Key: WGRUEXXXFRFSSR-UHFFFAOYSA-N
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Description

2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid is an organic compound with a complex structure that includes three carboxylic acid groups and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid typically involves the reaction of 1,3,5-tris(carboxymethoxy)benzene acid with appropriate reagents under controlled conditions. One common method is the hydrothermal synthesis, which involves heating the reactants in a sealed vessel with water at high temperatures . This method allows for the formation of a three-dimensional supramolecular framework.

Industrial Production Methods

Industrial production methods for this compound may involve similar hydrothermal processes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, continuous flow reactors may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The ether linkage and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to esters, amides, or other functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups and ether linkage. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and as a structural component in MOFs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and ether linkage, which allows it to form stable complexes and participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C10H8O7

Molecular Weight

240.17 g/mol

IUPAC Name

2-(carboxymethoxy)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H8O7/c11-7(12)4-17-8-5(9(13)14)2-1-3-6(8)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16)

InChI Key

WGRUEXXXFRFSSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)OCC(=O)O)C(=O)O

Origin of Product

United States

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